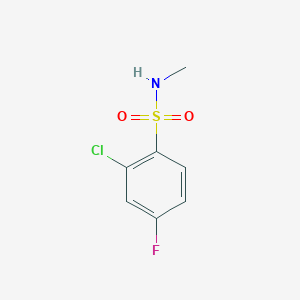

2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide

Description

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring functionalized with a sulfonamide group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and an N-methyl substituent on the sulfonamide nitrogen. This compound belongs to the sulfonamide class, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The electron-withdrawing effects of chlorine and fluorine substituents likely influence the acidity of the sulfonamide proton and the compound’s reactivity in synthetic or biological contexts .

Properties

IUPAC Name |

2-chloro-4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYDNUUUTYFWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-chloro-4-fluorotoluene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonation: The amine group is sulfonated to form the sulfonamide.

Industrial Production Methods: In an industrial setting, the production of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide involves large-scale nitration, reduction, and sulfonation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficiency and safety.

Types of Reactions:

Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the sulfonamide group can lead to sulfonic acids.

Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Target Compound: 2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide

- Substituents :

- Position 1: Sulfonamide (-SO₂NHCH₃)

- Position 2: Chlorine (-Cl)

- Position 4: Fluorine (-F)

Comparative Compounds:

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

- Substituents :

- Position 4: Methyl (-CH₃) on the benzene ring.

- Sulfonamide nitrogen: Bulky chiral substituent derived from (4-methoxyphenyl)(naphthalen-1-yl)methyl.

(E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide ()

- Substituents :

- Imine group (-CH=N-) attached to a 2-chlorobenzyl moiety.

- Position 4: Methyl (-CH₃) on the benzene ring.

Tolylfluanid and Dichlofluanid ()

- Substituents :

- Tolylfluanid: N-((Dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.

- Dichlofluanid: N-((Dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide. Key Differences: These agrochemicals feature dimethylamino-sulfonyl groups and fluorine, but lack the chloro-fluoro substitution pattern of the target. Their primary use as pesticides highlights divergent applications compared to pharmaceutically oriented sulfonamides .

N-[4-((1S)-2-Chloro-1-hydroxyethyl)phenyl]methanesulfonamide ()

- Substituents :

- Position 4: Chiral 2-chloro-1-hydroxyethyl group.

- Sulfonamide: Unsubstituted (-SO₂NH₂). The absence of N-methylation may increase metabolic susceptibility compared to the target compound .

Electronic and Physicochemical Properties

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis is likely simpler than ’s chiral derivative, which requires enantioselective methods.

- Biological Performance : Fluorine and chlorine substituents may improve target binding compared to methyl or unsubstituted analogs (e.g., ), but direct comparative bioactivity data are lacking in the provided evidence.

- Knowledge Gaps: Limited data on the target compound’s melting point, solubility, or explicit biological activity necessitate further experimental validation.

Biological Activity

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound classified as a sulfonamide, characterized by the presence of a chloro group, a fluoro group, and a sulfonamide group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : C₇H₈ClFNO₂S

- Molecular Weight : 223.65 g/mol

- CAS Number : 1098391-40-2

Biological Activity

Research indicates that 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial enzymes, particularly through mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although detailed mechanisms and pathways require further investigation.

The interaction of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide with biological targets primarily involves:

- Inhibition of Enzymatic Activity : By mimicking PABA, it inhibits the synthesis of folic acid in bacteria, leading to impaired growth.

- Binding Affinity Enhancement : The presence of chloro and fluoro groups enhances the compound's binding affinity to its targets, potentially increasing its efficacy compared to other sulfonamides.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, the following table compares 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide with other related sulfonamides:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide | Moderate | Potential | Inhibition of folic acid synthesis |

| Sulfamethoxazole | High | Moderate | Inhibition of dihydropteroate synthase |

| Sulfanilamide | Moderate | Low | Inhibition of folic acid synthesis |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a notable inhibition zone comparable to established antibiotics like cefixime and azithromycin .

- Inflammatory Response Investigation : Another research focused on the anti-inflammatory potential of this sulfonamide in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide and key bacterial enzymes. Docking studies revealed binding energies indicating strong interactions with target sites involved in bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide, and how can substituent positions be controlled?

- Methodology : Start with a benzene derivative substituted with chlorine and fluorine. Introduce the sulfonamide group via sulfonation followed by reaction with methylamine. To ensure regioselectivity, use directing groups (e.g., nitro) or protect functional groups during halogenation steps. For example, chlorination and fluorination can be optimized using Lewis acid catalysts (e.g., AlCl₃) .

- Key Considerations : Monitor reaction temperatures (e.g., 0–5°C for sulfonation) and use anhydrous conditions to avoid hydrolysis of intermediates. Characterization via HPLC and NMR ensures purity and substituent placement .

Q. How can researchers characterize the structural and electronic properties of this sulfonamide?

- Analytical Techniques :

- X-ray crystallography confirms crystal packing and hydrogen-bonding interactions (e.g., sulfonamide S=O···H-N motifs) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects: fluorine’s deshielding shifts (~δ 120 ppm in ¹⁹F NMR) and methyl group coupling .

- DFT calculations predict electron-withdrawing effects of Cl/F on the benzene ring’s reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assay Design :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (Cl/F substituents enhance binding to zinc-active sites) .

- Antimicrobial screens : Use agar diffusion assays with Gram-positive/negative bacteria (sulfonamides inhibit folate synthesis) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

- Optimization Strategies :

- Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions .

- Employ flow chemistry for precise control of chlorination/fluorination steps .

- Data-Driven Adjustments :

- If GC-MS detects regioisomers (e.g., 3-chloro-5-fluoro), adjust directing groups (e.g., install a nitro group at position 4 before sulfonation) .

Q. What structural modifications enhance bioavailability while retaining target affinity?

- SAR Insights :

- Validation : Use Caco-2 cell monolayers to measure permeability and human liver microsomes for metabolic stability .

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

- Troubleshooting Workflow :

Re-examine NMR sample preparation (e.g., deuteration level, pH).

Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents.

Cross-validate with IR spectroscopy (S=O stretching ~1350 cm⁻¹) and mass spectrometry .

- Case Study : Aromatic coupling in NOESY may indicate unexpected rotamers; computational modeling (e.g., Gaussian) can reconcile discrepancies .

Q. What strategies mitigate off-target effects in ion channel studies (e.g., NaV1.7 vs. NaV1.5 selectivity)?

- Experimental Design :

- Use patch-clamp electrophysiology to assess subtype selectivity .

- Introduce bulky substituents (e.g., trifluoromethyl) to sterically block non-target channels .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity across batches?

- Root Cause Analysis :

- Check for residual solvents (e.g., DMF) via GC-MS, which may inhibit enzyme activity .

- Test crystalline vs. amorphous forms (via XRD) – polymorphs can alter solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.